molecular formula C19H16FN3OS B11368159 1-[(4-Fluorobenzyl)sulfanyl]-9-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinoline

1-[(4-Fluorobenzyl)sulfanyl]-9-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11368159
M. Wt: 353.4 g/mol
InChI Key: QWEOFWJYKJTNHG-UHFFFAOYSA-N
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Description

1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is a complex organic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a triazoloquinoline core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline typically involves multiple steps. One common synthetic route includes:

    Formation of the Triazoloquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Sulfanyl Group: This can be done through thiolation reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, thiols, methylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-b]quinoline
  • 1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-c]quinoline

Uniqueness

1-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and the presence of the fluorophenyl, methoxy, and sulfanyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16FN3OS

Molecular Weight

353.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfanyl]-9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C19H16FN3OS/c1-12-10-17-21-22-19(25-11-13-6-8-14(20)9-7-13)23(17)18-15(12)4-3-5-16(18)24-2/h3-10H,11H2,1-2H3

InChI Key

QWEOFWJYKJTNHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SCC4=CC=C(C=C4)F

Origin of Product

United States

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